molecular formula C14H20Br2 B1458960 1,3-Dibromo-5-n-octylbenzene CAS No. 75894-99-4

1,3-Dibromo-5-n-octylbenzene

Cat. No.: B1458960
CAS No.: 75894-99-4
M. Wt: 348.12 g/mol
InChI Key: OHOXSSBAVJERNK-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-n-octylbenzene is a useful research compound. Its molecular formula is C14H20Br2 and its molecular weight is 348.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dibromo-5-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2/c1-2-3-4-5-6-7-8-12-9-13(15)11-14(16)10-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOXSSBAVJERNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75894-99-4
Record name 1,3-Dibromo-5-n-octylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1,3-Dibromo-5-n-octylbenzene (DBO) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological properties of DBO, including its effects on various biological systems and potential applications in medicinal chemistry.

  • Chemical Formula : C14H20Br2
  • Molecular Weight : 348.12 g/mol
  • Appearance : Liquid at room temperature
  • Purity : >98.0% (GC) .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its bromine substituents and hydrophobic nature. The following sections detail its effects on various biological systems.

Antimicrobial Activity

DBO has demonstrated significant antimicrobial properties against various pathogens. Research indicates that brominated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.

  • Case Study : In a study evaluating the antibacterial effects of several brominated compounds, DBO showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of DBO have been assessed in various cancer cell lines. Preliminary studies suggest that DBO can inhibit cell proliferation through apoptosis induction.

  • Research Findings : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that DBO reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours of exposure. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of DBO is influenced by its structural characteristics. The presence of bromine atoms enhances lipophilicity, which may facilitate membrane penetration and increase bioactivity.

Structural Feature Impact on Activity
Bromine SubstituentsIncreased antimicrobial activity
Octyl ChainEnhanced membrane interaction

Toxicological Profile

Understanding the toxicological implications of DBO is crucial for its potential applications. Toxicity studies indicate that while DBO exhibits cytotoxic effects on cancer cells, it also poses risks to normal cells at higher concentrations.

  • Toxicity Assessment : In a study assessing the toxicity of halogenated compounds, DBO was found to have a moderate toxicity profile with an LD50 value estimated at 300 mg/kg in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.